3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide
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Overview
Description
3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H21ClFN3O3S2 and its molecular weight is 494. The purity is usually 95%.
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Scientific Research Applications
Lewis Basic Catalyst Applications
Research has shown that compounds derived from piperazine-2-carboxylic acid, particularly those featuring a sulfonyl group, can act as highly enantioselective Lewis basic catalysts for hydrosilylation reactions. These catalysts have demonstrated effectiveness across a broad range of substrates, achieving high yields and enantioselectivities. This suggests potential applications of similar compounds in asymmetric synthesis and catalysis, particularly in enhancing the enantioselectivity of various chemical reactions (Zhouyu Wang et al., 2006).
Antimicrobial and Antiviral Activities
Another area of application is in the development of antimicrobial and antiviral agents. For instance, derivatives of piperazine doped with febuxostat have been synthesized and evaluated for their biological activities, including antiviral and antimicrobial effects. Some derivatives have shown promising results, suggesting the potential of structurally related compounds in contributing to the development of new antimicrobial and antiviral drugs (R. C. Krishna Reddy et al., 2013).
Applications in Material Science
Compounds bearing a sulfonylurea moiety have also been synthesized for various applications, including in material science. For example, the synthesis of a novel thieno[2,3-d]pyrimidine compound with a sulfonylurea moiety showcases the utility of such structures in the development of new materials with potential applications in electronics, photonics, and as functional materials (C. Chen et al., 2014).
Antitumor Activity
Additionally, certain piperazine derivatives have been explored for their antitumor activities. The synthesis and biological evaluation of these compounds highlight their potential in cancer research, particularly as allosteric enhancers of receptors or as cytotoxic agents against tumor cell lines. This suggests that similar compounds could be utilized in the development of new therapeutic strategies for cancer treatment (R. Romagnoli et al., 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological functions.
Mode of Action
The compound interacts with its targets by binding to these receptors. The binding affinity data for the 5-HT2A receptor is 1.94nM , indicating a strong interaction . This interaction can lead to changes in the receptor’s activity, which can subsequently alter the transmission of signals in the nervous system.
Biochemical Pathways
The affected pathways primarily involve neurotransmission, particularly those related to serotonin (5-HT) and adrenergic signaling. The binding of the compound to the 5-HT2A receptor can influence the serotonin signaling pathway, while interaction with the Alpha-1A adrenergic receptor can affect adrenergic signaling . These pathways play key roles in various physiological processes, including mood regulation, sleep, and vasoconstriction.
properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S2/c1-15-6-7-16(14-18(15)24)25-22(28)21-20(8-13-31-21)32(29,30)27-11-9-26(10-12-27)19-5-3-2-4-17(19)23/h2-8,13-14H,9-12H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNNKZZGIOQNOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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